3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sodium acetate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. The compound also interacts with DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-7-11(12(15)16)9(2)13-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
YWMVSGURGYGYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)C(=O)O |
Origin of Product |
United States |
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